Leucylvaline

説明

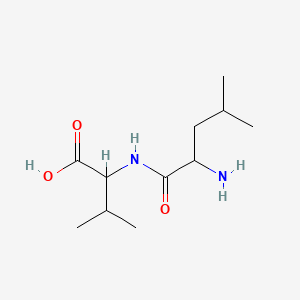

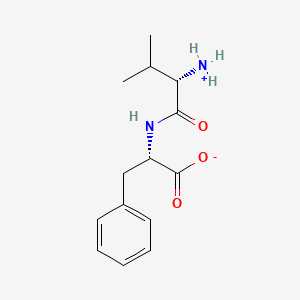

Leucylvaline is a dipeptide composed of leucine and valine . It is an incomplete breakdown product of protein digestion or protein catabolism . The molecular formula of Leucylvaline is C11H22N2O3 .

Molecular Structure Analysis

Leucylvaline has a molecular formula of C11H22N2O3 . The average mass is 230.304 Da and the monoisotopic mass is 230.163040 Da . The structural and electronic properties of crystalline l- and dl-valine, components of Leucylvaline, have been studied within the framework of density functional theory including van der Waals interactions .Physical And Chemical Properties Analysis

Leucylvaline has a molecular formula of C11H22N2O3 . The average mass is 230.304 Da and the monoisotopic mass is 230.163040 Da . Further details about the physical and chemical properties of Leucylvaline are not provided in the search results.科学的研究の応用

Optical Devices

The application of valine molecules, including Leucylvaline, in optical devices is quite interesting due to their different chirality . This property can be exploited in the development of new optical technologies.

Bacterial Catabolism

Leucylvaline can be assimilated by bacteria when sugars or other preferential carbon sources in the habitat are depleted . The catabolism of Leucylvaline generates intermediary products that feed routes of central metabolism, therefore representing a carbon and nitrogen source that supports bacterial growth .

Source of Secondary Metabolites

Intermediates of the Leucylvaline catabolic pathway can further synthesize fatty acids or feed other secondary metabolism pathways to produce diverse compounds . These compounds can exhibit biological activities and have industrial relevance, including volatile compounds used in the food industry, compounds with antimicrobial activity, production of biofuels and biopolymers .

Production of Organic Compounds

In anaerobic bacteria, the Leucylvaline catabolism may induce the accumulation of a variety of organic compounds acids, such as isovaleric, isocaproic, and 2-methylbutyric acids . These compounds can be used in various industrial applications.

Separation of Chemical Mixtures

Leucylvaline has been demonstrated to be effective in the separation of chemical mixtures. For example, it has been used for the separation of methanol/acetonitrile and methanol/n-butanol mixtures .

作用機序

Target of Action

Leucylvaline is a dipeptide formed from L-leucine and L-valine residues It’s worth noting that leucine, one of the constituents of leucylvaline, is known to activate the mechanistic target of rapamycin complex 1 (mtorc1), a key regulator of cell growth and metabolism .

Mode of Action

Leucine, for instance, activates mTORC1, which in turn promotes protein synthesis and inhibits autophagy, thereby promoting cell growth and proliferation .

Biochemical Pathways

Leucine, a component of leucylvaline, is known to activate the mtorc1 pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival.

Result of Action

Based on the known effects of leucine, it can be inferred that leucylvaline might promote cell growth and proliferation by activating the mtorc1 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like Leucylvaline. Factors such as temperature, light, and pollution could potentially alter gene expression and thus influence the action of Leucylvaline . .

特性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Leucylvaline | |

CAS RN |

72121-02-9 | |

| Record name | NSC524458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

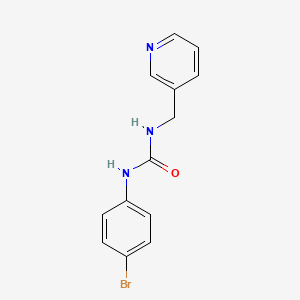

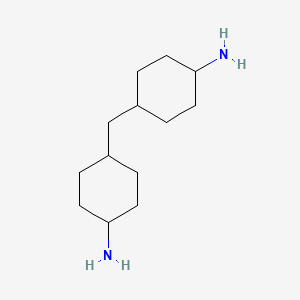

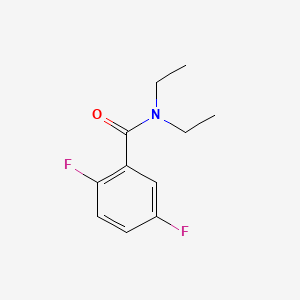

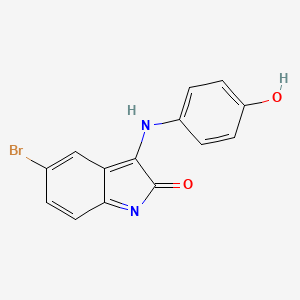

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B7771621.png)

![4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B7771640.png)

![Methyl(tosylimino)[4-(benzyloxy)phenyl] sulfur(IV)](/img/structure/B7771659.png)

![Methyl 5-piperazin-1-yl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B7771671.png)

![2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7771727.png)

![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)